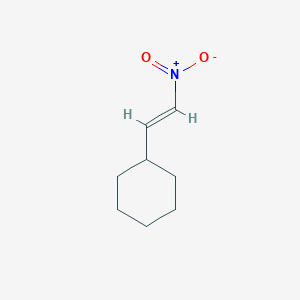

(2-Nitroethenyl)cyclohexane

Description

Significance of Nitroalkenes as Versatile Synthons in Organic Chemistry

Nitroalkenes, such as (2-nitroethenyl)cyclohexane, are highly valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group makes the carbon-carbon double bond susceptible to a wide range of chemical transformations. sci-rad.comresearchgate.netwikipedia.org This reactivity allows for the introduction of the nitro group into various molecular frameworks, which can then be further converted into other useful functional groups like amines, imines, and nitriles. sci-rad.com Their ability to participate in multi-component and cascade reactions, including those that are diastereo- and enantioselective, further underscores their importance as efficient precursors in synthetic organic chemistry. researchgate.net

The versatility of nitroalkenes is demonstrated by their participation in numerous reaction types, including:

Michael additions wikipedia.org

Diels-Alder reactions sci-rad.comwikipedia.org

[3+2] cycloadditions sci-rad.com

Henry (nitroaldol) reactions sciencemadness.org

These reactions provide pathways to a diverse array of carbocyclic and heterocyclic compounds, many of which are relevant in medicinal chemistry. researchgate.netchim.itbohrium.com

Historical Context and Evolution of Research in Nitroethene Systems

The study of nitroalkenes dates back to the late 19th century with the discovery of the Henry reaction by Louis Henry, which involves the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. redalyc.org This reaction laid the foundation for the synthesis of nitroalkenes through subsequent dehydration of the nitro alcohol. Over the decades, research into nitroethene systems has evolved significantly. Early work focused on understanding the fundamental reactivity of these compounds. More recent advancements have centered on developing stereoselective and catalytic methods for their synthesis and transformation, expanding their synthetic utility. researchgate.netamazonaws.com The development of new catalysts and reaction conditions continues to broaden the scope of reactions involving nitroalkenes, solidifying their role as indispensable tools in modern organic synthesis. researchgate.net

Structural Features and Electronic Configuration Relevance in Reactivity

The reactivity of this compound is dictated by its distinct structural and electronic features. The key components are the cyclohexane (B81311) ring and the nitroethenyl group.

Structural Features: The molecule consists of a cyclohexane ring, which typically adopts a chair conformation to minimize steric strain, bonded to a vinyl group bearing a nitro substituent. The presence of the double bond introduces a region of planarity into the otherwise three-dimensional structure of the cyclohexane moiety.

Electronic Configuration: The nitro group (-NO2) is a powerful electron-withdrawing group. wikipedia.org This property significantly influences the electronic distribution within the ethenyl (vinyl) portion of the molecule. The π electrons of the carbon-carbon double bond are polarized towards the nitro group, rendering the β-carbon (the carbon atom further from the cyclohexane ring) electrophilic. This electron deficiency at the β-carbon is the primary driver for the characteristic reactivity of nitroalkenes, making them excellent Michael acceptors and dienophiles in cycloaddition reactions. sci-rad.comwikipedia.org The specific configuration of the double bond, typically the more stable E-isomer, can also influence the stereochemical outcome of its reactions. unimi.it

Overview of Key Academic Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its synthesis and its application as an intermediate in the construction of more complex molecular architectures. Key research trajectories include:

Synthesis: Efficient methods for the preparation of this compound have been a subject of study. A common route involves the Henry reaction between cyclohexanecarbaldehyde and nitromethane, followed by dehydration. amazonaws.comscielo.org.mx Other synthetic approaches have also been explored. lookchem.com

Cycloaddition Reactions: As a classic nitroalkene, this compound has been utilized in various cycloaddition reactions. Its participation in Diels-Alder reactions, where it acts as a dienophile, and in [3+2] cycloaddition reactions with dipoles, provides access to a range of substituted carbocyclic and heterocyclic systems. sci-rad.comchim.it

Michael Additions: The electrophilic nature of the β-carbon makes this compound a prime candidate for Michael addition reactions. The addition of various nucleophiles to this position has been explored as a means of carbon-carbon and carbon-heteroatom bond formation. amazonaws.com

Synthesis of Biologically Active Molecules: The functional group transformations possible with the nitro group make this compound a precursor for the synthesis of compounds with potential biological activity. For instance, reduction of the nitro group can lead to the corresponding amine, a common functional group in pharmaceuticals.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.197 g/mol lookchem.com |

| CAS Number | 132839-80-6 lookchem.com |

| Canonical SMILES | C1CCC(CC1)C=CN+[O-] lookchem.com |

| Isomeric SMILES | C1CCC(CC1)/C=C/N+[O-] lookchem.com |

| XLogP3 | 3.1 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

| Exact Mass | 155.094628657 lookchem.com |

| Heavy Atom Count | 11 lookchem.com |

| Complexity | 154 lookchem.com |

An exploration of the synthetic routes toward this compound and related α,β-unsaturated nitro compounds reveals a variety of strategic approaches. These methodologies primarily encompass the nitration of cyclohexane precursors, condensation reactions involving nitroalkanes, and specialized olefination techniques. This article delves into these key synthetic strategies, providing a detailed overview of the chemical principles and research findings that underpin the formation of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-nitroethenyl]cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCKIXXDUBFDC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132839-80-6 | |

| Record name | [(E)-2-nitroethenyl]cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Nitroethenyl Cyclohexane

Nucleophilic Addition Reactions of the Nitroalkene Moiety

Nucleophilic additions to the activated double bond of (2-nitroethenyl)cyclohexane are among its most characteristic reactions. The electron deficiency at the β-carbon makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

The Michael addition, or 1,4-conjugate addition, is a cornerstone of the reactivity of this compound. In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon of the nitroalkene (the Michael acceptor). The reaction proceeds via the formation of a resonance-stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct. This process is a powerful tool for constructing complex molecular frameworks.

The development of asymmetric variants of the Michael addition has been a major focus in organic synthesis, enabling the creation of chiral molecules with high stereocontrol. In the context of nitroalkenes like this compound, organocatalysis has emerged as a particularly effective strategy. Chiral primary or secondary amines, thioureas, and squaramides derived from scaffolds like cinchona alkaloids or diamines are commonly employed. mdpi.commdpi.com

These catalysts operate through a dual-activation mechanism. For instance, a chiral primary amine catalyst can react with a ketone nucleophile to form a transient, more reactive enamine. Simultaneously, a hydrogen-bond-donating moiety on the catalyst (like a thiourea (B124793) or salicylamide (B354443) group) activates the nitroalkene by hydrogen bonding with the nitro group, increasing its electrophilicity. mdpi.comnih.gov This organized transition state directs the facial approach of the nucleophile, leading to high enantioselectivity.

While specific studies detailing the asymmetric Michael addition to this compound are not extensively documented, the reactivity is well-established for structurally similar nitroalkenes. The addition of cyclic ketones, for example, has been shown to produce γ-nitro ketones with high diastereo- and enantioselectivity. mdpi.com

| Entry | Ketone (Nucleophile) | Nitroalkene | Catalyst (mol%) | Conditions | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | Cyclohexanone (B45756) | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea (10) | Toluene, 4-Nitrophenol, rt, 24h | 99 | 92:8 | 98 |

| 2 | Cyclopentanone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea (10) | Toluene, 4-Nitrophenol, rt, 24h | 98 | 91:9 | 99 |

| 3 | Acetone | trans-β-Nitrostyrene | (R,R)-DPEN-Thiourea (10) | Toluene, 4-Nitrophenol, rt, 24h | 90 | - | 93 |

This table presents representative data for the asymmetric Michael addition of ketones to trans-β-nitrostyrene, illustrating the high selectivity achievable under organocatalysis. Similar outcomes are anticipated for reactions involving this compound. mdpi.com

Similarly, the addition of aldehydes and malonates to nitroalkenes is effectively catalyzed by chiral organocatalysts, providing access to valuable chiral γ-nitroaldehydes and functionalized nitroalkanes. nih.govnih.gov

The nitronate intermediate formed during the initial Michael addition to this compound is a versatile species that can be trapped intramolecularly by another electrophilic group. This initiates a tandem, domino, or cascade reaction, allowing for the rapid construction of complex cyclic systems in a single operation. nih.gov

A common strategy involves a Michael addition followed by an aldol (B89426) condensation, cyclization, or another Michael addition. For instance, the reaction of a 1,3-dicarbonyl compound with a nitroalkene can be followed by an intramolecular cyclization to form highly functionalized carbocycles. researchgate.net Although specific examples starting with this compound are sparse in the literature, Michael-initiated sequential reactions are a well-established method for synthesizing functionalized cyclohexanes and other polycyclic systems. nih.govsemanticscholar.org

| Entry | Michael Donor | Michael Acceptor | Sequence | Product Type |

| 1 | 1,3-Cyclohexanedione | β,γ-Unsaturated α-keto ester | Michael/Cyclization | Hydroquinoline derivative |

| 2 | ω-Nitro-unsaturated ester | Phenyllithium | Intermolecular Michael / Intramolecular nitro-Michael | Functionalized cyclohexane (B81311) |

| 3 | 2'-Nitrochalcone | Thioacetamide | Michael / Denitrative Cyclization | Thioflavanone |

This table illustrates the scope of tandem reactions initiated by a Michael addition, which are applicable to nitroalkene substrates like this compound. nih.govsemanticscholar.orgresearchgate.net

While the 1,4-conjugate (Michael) addition is the predominant pathway for soft nucleophiles reacting with nitroalkenes, the possibility of 1,2-addition exists, particularly with hard, non-stabilized nucleophiles like organolithium or Grignard reagents. masterorganicchemistry.com A 1,2-addition would involve the nucleophile attacking the carbon atom of the nitro group or the α-carbon.

However, direct attack on the highly polarized C=C bond at the β-position (1,4-addition) is electronically favored. Studies on the reaction of Grignard reagents with nitroarenes have shown that various addition pathways, including 1,2- and 1,4-additions, are possible, with the product distribution depending on the specific Grignard reagent and substrate. rsc.org For aliphatic nitroalkenes like this compound, conjugate addition is generally expected to dominate. A reaction that appears to be a 1,2-addition might instead proceed via a single-electron transfer (SET) mechanism, especially with organomagnesium reagents. rsc.org

Michael Additions (1,4-Conjugate Additions)

Cycloaddition Reactions Involving this compound

The carbon-carbon double bond in this compound can participate as a 2π-electron component in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. This provides a powerful route for the synthesis of substituted cyclohexene (B86901) rings. wikipedia.org

In a typical (normal-demand) Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgkhanacademy.org Due to the strong electron-withdrawing effect of the nitro group, this compound is an electron-poor alkene, making it a highly reactive dienophile for reactions with electron-rich dienes (e.g., those bearing electron-donating groups like alkoxy or silyloxy substituents). libretexts.org This reaction would proceed through a concerted [4+2] cycloaddition mechanism to form a nitro-substituted cyclohexene adduct, establishing up to four new stereocenters with high stereocontrol. youtube.comlibretexts.org

Conversely, an inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. nih.govnih.gov For this compound to participate as the dienophile in an IEDDA reaction, it would need to be electron-rich. Given its inherent electron-deficient character, it is not a suitable candidate for this role. Instead, it would excel in normal-demand Diels-Alder reactions. The nitro group in the resulting cycloadduct can then serve as a versatile synthetic handle for further transformations.

| Reaction Type | Diene Requirement | Dienophile Requirement | Role of this compound |

| Normal-Demand Diels-Alder | Electron-rich (e.g., 1-methoxy-1,3-butadiene) | Electron-poor | Excellent Dienophile |

| Inverse-Electron-Demand Diels-Alder | Electron-poor (e.g., 1,2,4,5-tetrazine) | Electron-rich (e.g., vinyl ether) | Unsuitable Dienophile |

This table summarizes the suitability of this compound in different types of Diels-Alder reactions based on its electronic properties.

[2+2] Cycloadditions and Cyclobutane (B1203170) Formation

The activated carbon-carbon double bond in this compound makes it a participant in [2+2] cycloaddition reactions, typically under photochemical conditions, to form substituted cyclobutane rings. These reactions involve the interaction of two olefinic substrates where the π electrons align to form two new sigma bonds, resulting in a four-membered ring. nih.gov

Table 1: Examples of Photochemical [2+2] Cycloaddition with Nitroalkenes This table is based on findings for analogous 2-arylnitroethenes.

| Nitroalkene Reactant | Alkene Reactant | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Aryl-1-nitroethene | Styrene | Visible light (λ=419nm), excess alkene | Nitro-substituted cyclobutane | 37-87 |

| 2-Aryl-1-nitroethene | Isobutene | Photocatalytic | Cyclobutane linked to cyclohexane | Low |

[3+2] Cycloadditions and Heterocycle Synthesis (e.g., Isoxazoline-N-oxides)

This compound is an effective dipolarophile for [3+2] cycloaddition reactions, a class of pericyclic reactions that are highly valuable for the synthesis of five-membered heterocycles. One of the most prominent examples is the reaction with nitrones, which act as 1,3-dipoles, to produce isoxazolidine (B1194047) rings. wikipedia.orgorganicreactions.org This reaction is a concerted, pericyclic process where the regiochemistry is governed by the frontier molecular orbitals of the nitrone and the dipolarophile (the nitroalkene). wikipedia.org

Furthermore, nitroalkenes can react with other 1,3-dipoles or their equivalents to form various heterocycles. A notable pathway involves the reaction with sulfur ylides. This process can lead to the formation of isoxazoline (B3343090) N-oxides, which are valuable synthetic intermediates. researcher.life The reaction proceeds via an initial addition, followed by a rearrangement to form the stable heterocyclic ring. researcher.life The choice of reaction conditions, such as the base and solvent, can be crucial in directing the reaction towards the desired heterocyclic product. rsc.org

Table 2: Synthesis of Isoxazoline N-oxides from Nitroalkenes

| Reactant with Nitroalkene | Key Reagents/Catalyst | Solvent | Product |

|---|---|---|---|

| Sulfur Ylide | Thiourea and DMAP | - | Isoxazoline N-oxide |

| Nitro-containing allylic carbonates | Pd₂(dba)₃·CHCl₃, Phosphoramidite Ligand | Mild Conditions | Vinylated Isoxazoline N-oxide |

| α-Nitrobenzyl bromides | Copper Salt | Mild Conditions | 2-Isoxazoline N-oxide |

| Aliphatic nitro compounds | Et₃N | CF₃CH₂OH | Isoxazoline N-oxide |

Oxazine (B8389632) Derivative Formation

The electron-deficient nature of the double bond in this compound allows it to function as a heterodienophile in hetero-Diels-Alder [4+2] cycloaddition reactions. This reactivity is particularly useful for the formation of six-membered heterocyclic systems like oxazine derivatives.

When reacted with an electron-rich diene, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene), this compound can undergo a cycloaddition to form a substituted 3,6-dihydro-2H-1,2-oxazine. wikipedia.org Danishefsky's diene is highly reactive in such reactions due to its electron-rich character. wikipedia.orgorgsyn.org The reaction typically proceeds with high regioselectivity. The initial cycloadduct contains a silyl (B83357) enol ether moiety, which can be readily hydrolyzed to a ketone, providing a versatile entry point for further synthetic modifications. wikipedia.org Computational studies on similar reactions suggest an asynchronous concerted mechanism. researchgate.net

Table 3: Hetero-Diels-Alder Reaction for Oxazine Synthesis

| Dienophile | Diene | Product Type | Key Features |

|---|---|---|---|

| This compound | Danishefsky's Diene | 3,6-dihydro-2H-1,2-oxazine derivative | High regioselectivity; product contains a versatile silyl enol ether group. |

Redox Chemistry and Transformations of the Nitro Group and Alkene

Reductive Pathways to Amines or Nitrosos

The conjugated nitroalkene system in this compound can be reduced through several pathways, affecting either the nitro group, the alkene, or both. The reduction of both functionalities leads to the formation of 2-cyclohexylethanamine, a valuable primary amine. nih.gov

Commonly, the reduction is achieved via catalytic hydrogenation using catalysts like palladium, platinum, or nickel. libretexts.orgfiveable.me Alternatively, chemical reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) alone is generally insufficient to reduce a nitro group, its combination with transition metal salts, such as copper(II) chloride (CuCl₂), creates a potent system capable of reducing both the nitro group and the double bond under mild conditions. nih.govresearchgate.net

The reduction can also be stepwise. The nitro group undergoes a six-electron reduction, proceeding through nitroso and hydroxylamine (B1172632) intermediates to form the final amine. nih.gov In some cases, particularly in enzymatic or electrochemical reductions, these intermediates can be isolated or trapped. nih.govacs.org For instance, flavoproteins from the Old Yellow Enzyme (OYE) family can catalyze the reduction of the nitro moiety to a nitroso-alkene intermediate. nih.govresearchgate.net

Table 4: Selected Methods for the Reduction of Nitroalkenes

| Reagent System | Functional Group Reduced | Primary Product |

|---|---|---|

| H₂ / Pd, Pt, or Ni | Alkene and Nitro Group | Primary Amine |

| NaBH₄ / CuCl₂ | Alkene and Nitro Group | Primary Amine |

| NaBH₄ (alone) | Alkene | Nitroalkane |

| Zinc, Iron, or Tin(II) Chloride in Acid | Nitro Group (and Alkene) | Primary Amine |

| Xenobiotic Reductase A (XenA) | Nitro Group | Nitroso-alkene intermediate |

Oxidative Pathways

The alkene moiety of this compound is susceptible to various oxidative transformations. pressbooks.pub The specific product depends on the oxidizing agent and the reaction conditions employed. An oxidation reaction in organic chemistry is characterized by an increase in the number of carbon-oxygen bonds or a decrease in the number of carbon-hydrogen bonds. pressbooks.pub

Strong oxidizing agents can lead to the cleavage of the carbon-carbon double bond. Ozonolysis (O₃ followed by a reductive workup with a reagent like dimethyl sulfide) is a classic method for oxidative cleavage, which would break the double bond of this compound to yield cyclohexanecarboxaldehyde (B41370) and a one-carbon fragment containing the nitro group. pressbooks.pub Potassium permanganate (B83412) (KMnO₄) under hot, basic conditions can also cleave the double bond, oxidizing the fragments to a ketone, carboxylic acid salt, or carbon dioxide, depending on the substitution pattern. pressbooks.pub

Milder oxidation can transform the alkene into a 1,2-diol (glycol). This is typically achieved through syn-dihydroxylation using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). pressbooks.pub This reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. pressbooks.pub

Table 5: Potential Oxidative Reactions of this compound

| Reagent(s) | Type of Reaction | Expected Major Product(s) |

|---|---|---|

| 1. O₃; 2. (CH₃)₂S | Ozonolysis / Oxidative Cleavage | Cyclohexanecarboxaldehyde |

| KMnO₄ (hot, basic) | Oxidative Cleavage | Cyclohexanecarboxylic acid (salt) |

| OsO₄, NMO | Syn-Dihydroxylation | 1-Cyclohexyl-2-nitroethane-1,2-diol |

Substitution Reactions of the Nitro Group

In the context of a nitroalkene, the nitro group can function as a leaving group in nucleophilic substitution reactions, a process often referred to as denitrative cross-coupling. This reactivity allows for the direct replacement of the nitro group with a variety of other functional groups, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Drawing parallels from the well-studied reactivity of β-nitrostyrenes, it is established that the nitro group can be substituted by organometallic reagents. researchgate.net For example, organozinc and organoaluminum reagents have been used to replace the nitro group with alkyl or aryl moieties. researchgate.net These reactions often proceed with retention of the alkene stereochemistry. While the mechanism of nucleophilic substitution at an sp²-hybridized carbon can be complex, it provides a synthetic route that is complementary to other methods of alkene functionalization. This type of transformation highlights the versatility of the nitro group, which not only activates the alkene towards addition reactions but can also serve as a displaceable unit. nih.gov

Table 6: Examples of Nucleophilic Substitution of the Nitro Group in Nitroalkenes This table is based on findings for analogous β-nitrostyrene systems.

| Nucleophilic Reagent | Product Type | Key Feature |

|---|---|---|

| Triethylaluminum | Denitrative Alkylation | Nitro group is replaced by an ethyl group. |

| Organozinc Reagents | Denitrative Cross-Coupling | Allows for the introduction of various organic fragments. |

| Grignard Reagents | Denitrative Cross-Coupling | Forms a new C-C bond at the site of the nitro group. |

Rearrangement Reactions and Isomerizations

While specific studies focusing exclusively on the rearrangement and isomerization of this compound are not extensively documented, the potential for such reactions can be inferred from the general behavior of substituted cyclohexenes and nitroalkenes. Isomerization of the cyclohexene ring and rearrangements involving the nitroethenyl group represent plausible, though not commonly reported, transformations.

Acid-catalyzed isomerizations are known for cycloalkenes, often proceeding through the formation of carbenium ion intermediates. rsc.org For instance, the isomerization of cyclohexene to methylcyclopentane (B18539) has been studied over zeolite catalysts, involving complex skeletal rearrangements. rsc.orgresearchgate.net Such skeletal isomerizations of the cyclohexane ring in this compound would require significant activation energy. Positional isomerization of the double bond within the cyclohexane ring is also a theoretical possibility, although the electronic influence of the nitrovinyl substituent would significantly impact the stability and accessibility of any resulting isomers.

Rearrangements involving carbocation intermediates are common in alkene addition reactions and unimolecular substitutions (SN1) and eliminations (E1). chemistrysteps.commasterorganicchemistry.com These reactions are driven by a shift to a more stable carbocation, typically through 1,2-hydride or 1,2-alkyl shifts. chemistrysteps.commasterorganicchemistry.com For a reaction of this compound to proceed via such a mechanism, a carbocation would need to be generated on the cyclohexane ring. The subsequent rearrangement would be dictated by the potential to form a more stable carbocationic center. In systems with strained rings, such as an adjacent cyclobutane, ring-expansion rearrangements can also occur. masterorganicchemistry.com

The following table outlines theoretical rearrangement possibilities based on general carbocation chemistry.

| Rearrangement Type | Triggering Condition | Plausible Intermediate for this compound System | Driving Force |

| 1,2-Hydride Shift | Formation of a carbocation adjacent to a carbon with a hydrogen atom. chemistrysteps.com | Secondary carbocation on the cyclohexane ring. | Formation of a more stable tertiary carbocation. chemistrysteps.com |

| 1,2-Alkyl Shift | Formation of a carbocation adjacent to a quaternary carbon. masterorganicchemistry.com | Not directly applicable without further substitution. | Formation of a more stable carbocation. masterorganicchemistry.com |

| Skeletal Isomerization | Acid catalysis (e.g., zeolites). rsc.org | Protonated cyclohexene moiety. | Thermodynamic stability of the rearranged carbocyclic skeleton (e.g., methylcyclopentane). rsc.org |

Studies on Reactive Intermediates and Transient Species in this compound Reactions

The reactivity of this compound, like other nitroalkenes, is characterized by the formation of various transient species that dictate the course of the reaction. The strong electron-withdrawing nature of the nitro group makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack, leading to polar, often stepwise, reaction mechanisms.

Zwitterionic Intermediates

Zwitterionic intermediates are frequently postulated, and in some cases detected, in cycloaddition reactions involving nitroalkenes. mdpi.comnih.gov In a [3+2] cycloaddition reaction, the mechanism can be either a concerted, one-step process or a stepwise process involving a zwitterionic intermediate. nih.gov The formation of a zwitterionic intermediate is favored by polar interactions between the reactants, the use of polar solvents, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov

For example, DFT (Density Functional Theory) calculations on the [3+2] cycloaddition of a thiocarbonyl ylide with nitroethene have shown that the reaction proceeds via a two-step mechanism involving a zwitterionic intermediate. rsc.org This intermediate can either cyclize to form the final product or potentially initiate ionic polymerization of the nitroalkene. mdpi.com In other cases, such as the reaction between certain C-arylnitrones and perfluoro 2-methylpent-2-ene, DFT calculations have failed to locate a zwitterionic intermediate, suggesting a concerted mechanism despite the polar nature of the reaction. nih.gov

The general mechanism for the formation of a zwitterionic intermediate in the reaction of a generic nucleophile with this compound is depicted below:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the β-carbon of the nitroethenyl group, which is highly electrophilic due to the electron-withdrawing nitro group. |

| 2. Zwitterion Formation | A transient zwitterionic species is formed, with a negative charge localized on the carbon adjacent to the nitro group (stabilized by resonance) and a positive charge on the nucleophile. |

| 3. Subsequent Reaction | The zwitterion can undergo further reaction, such as cyclization or protonation, to yield the final product(s). mdpi.com |

Enamine Intermediates

Enamine intermediates are central to the reactions of this compound with aldehydes and ketones in the presence of a secondary amine catalyst (e.g., proline or pyrrolidine (B122466) derivatives), a process related to the Stork enamine alkylation. nih.govresearchgate.net In this type of reaction, the aldehyde or ketone is first converted into its more nucleophilic enamine form. This enamine then acts as the carbon nucleophile, attacking the electrophilic double bond of the nitroalkene.

The reaction between an enamine and a nitroalkene is complex and can proceed through several intermediates. nih.gov Mechanistic studies, including NMR and computational analysis, have identified cyclobutane adducts as key intermediates in these reactions. nih.govresearchgate.net The proposed sequence often involves the initial formation of a zwitterion, which can then cyclize to a four-membered ring (a formal [2+2] cycloaddition). nih.gov This cyclobutane intermediate may be stable enough to be characterized or may undergo ring-opening to form an "adduct enamine," which is the enamine of the final Michael addition product. nih.gov Hydrolysis of this adduct enamine or its corresponding iminium ion regenerates the carbonyl group and yields the final 4-nitrocarbonyl compound. nih.gov

The general pathway is summarized in the following table:

| Reaction Stage | Key Intermediate(s) | Description |

| Enamine Formation | Enamine | A secondary amine reacts with an aldehyde or ketone to form the enamine. |

| Nucleophilic Attack | Zwitterion, Cyclobutane | The enamine attacks the nitroalkene, potentially forming a zwitterionic intermediate that can cyclize to a cyclobutane adduct. nih.gov |

| Isomerization | Adduct Enamine | The cyclobutane intermediate can undergo ring-opening to form a more stable enamine of the Michael adduct. nih.gov |

| Hydrolysis | Iminium Ion | Acidic workup hydrolyzes the adduct enamine, via an iminium ion, to regenerate the carbonyl and yield the final product. nih.gov |

These studies show that while enamines are the key reactive species derived from the carbonyl component, their subsequent reaction with nitroalkenes like this compound involves a cascade of transient species, including zwitterions and cyclobutanes. nih.gov

Theoretical and Computational Chemistry Studies on 2 Nitroethenyl Cyclohexane Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation, providing information on molecular orbital energies, electron distribution, and molecular geometry.

The electronic structure of (2-nitroethenyl)cyclohexane is characterized by the strong electron-withdrawing nature of the nitro (NO₂) group conjugated with the carbon-carbon double bond (C=C). This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon (the carbon atom further from the nitro group) highly electrophilic and susceptible to nucleophilic attack. The cyclohexyl group, being a saturated alkyl substituent, acts as a weak electron-donating group through induction, slightly modulating the electronic properties of the nitroethenyl moiety.

Calculations of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the LUMO—are crucial for predicting reactivity in pericyclic reactions like the Diels-Alder reaction. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Atomic charges, often calculated using methods like Mulliken population analysis, reveal the charge distribution across the molecule. For this compound, these calculations confirm a significant partial positive charge on the β-carbon and a partial negative charge on the oxygen atoms of the nitro group, highlighting the polar nature of the functional group.

Table 1: Calculated Electronic Properties of this compound (Note: These are representative values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory and may vary with the computational method and basis set used.)

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Mulliken Charge on α-Carbon | +0.15 e |

| Mulliken Charge on β-Carbon | +0.28 e |

| Mulliken Charge on Nitrogen | +0.55 e |

| Mulliken Charge on Oxygen (avg.) | -0.42 e |

Transition State Analysis and Energy Landscape Mapping

The transition state (TS) is a critical point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to occur. Its structure and energy determine the reaction's kinetics. Computational chemistry provides powerful tools to locate and characterize these fleeting structures.

A TS is identified as a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

For the Diels-Alder reaction of this compound with a diene, DFT calculations can locate the transition state and determine the activation energy (ΔG‡). This value is crucial for predicting the reaction rate. The geometry of the TS provides insights into the degree of bond formation and breaking and the synchronicity of the reaction. researchgate.net For instance, in an asynchronous cycloaddition, the C-C bond involving the β-carbon of the nitroalkene typically forms ahead of the other C-C bond.

The complete energy landscape map, connecting reactants to products through transition states and any intermediates, provides a comprehensive understanding of the reaction mechanism.

Table 2: Representative Calculated Activation Energies for Reactions of this compound (Note: These values are illustrative and highly dependent on the specific reactants, solvent, catalyst, and computational method.)

| Reaction | Reactants | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Diels-Alder (Endo pathway) | Cyclopentadiene (B3395910) | ~15-20 |

| Diels-Alder (Exo pathway) | Cyclopentadiene | ~17-22 |

| Michael Addition | Dimethyl malonate (uncatalyzed) | ~25-30 |

| Michael Addition | Dimethyl malonate (organocatalyzed) | ~15-20 |

Computational Prediction of Stereoselectivity

Many reactions of this compound can produce multiple stereoisomers. Computational chemistry is a powerful tool for predicting and rationalizing the observed stereochemical outcomes. The principle is that the stereoisomer formed through the lowest-energy transition state will be the major product (Curtin-Hammett principle).

Diels-Alder Stereoselectivity: The reaction with a cyclic diene like cyclopentadiene can yield endo and exo products. The endo product is often favored due to secondary orbital interactions, a stabilizing interaction between the p-orbitals of the activating group (the nitro group) and the p-orbitals of the diene in the transition state. By calculating the activation energies for both the endo and exo transition states, the product ratio can be predicted. For nitroalkenes, the endo pathway is typically favored by 1-3 kcal/mol. mdpi.com

Michael Addition Stereoselectivity: When the Michael addition creates new stereocenters, diastereomers and/or enantiomers can be formed. In asymmetric catalysis, computational models are used to study the transition states involving the substrate, nucleophile, and chiral catalyst. These models can explain the origin of enantioselectivity by identifying the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the favored transition state that direct the nucleophile to a specific face of the nitroalkene. rsc.org By comparing the energies of the competing diastereomeric transition states, the major product can be accurately predicted.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the time evolution of a molecular system, providing insights into its dynamic behavior.

For reactions involving this compound, MD simulations can be used to:

Explore Conformational Space: The cyclohexyl ring exists in a dynamic equilibrium between chair conformations. MD simulations can explore the conformational preferences of the this compound reactant and how its conformation might influence reactivity.

Model Solvent Effects: Reactions in solution are influenced by the surrounding solvent molecules. Explicit solvent MD simulations (where individual solvent molecules are included) provide a more realistic model than implicit continuum models, capturing specific solute-solvent interactions like hydrogen bonding that can stabilize or destabilize transition states.

Simulate Reaction Dynamics: Using reactive force fields (like ReaxFF) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, it is possible to simulate the entire reactive event. These simulations can reveal dynamic effects that are not apparent from static PES calculations, such as the role of molecular vibrations in overcoming the activation barrier or the possibility of post-transition state bifurcations where a single transition state leads to multiple products. Although computationally intensive, such simulations provide the most detailed picture of the reaction mechanism in a realistic environment.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation in 2 Nitroethenyl Cyclohexane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Equilibrium Studies

NMR spectroscopy is a cornerstone technique for monitoring the progress of chemical reactions and studying equilibrium processes in real-time. magritek.com Its non-destructive nature allows for the continuous observation of reacting species within the NMR tube. mpg.de

In the study of complex reaction mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. nih.govlibretexts.org Two-dimensional (2D) NMR techniques mitigate this issue by spreading the signals across a second frequency dimension, which reveals correlations between different nuclei and provides invaluable structural information. nih.govlibretexts.orgnih.gov

Correlation Spectroscopy (COSY) is used to identify spin-spin coupling between protons, typically through two or three bonds, helping to establish connectivity within a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining stereochemistry and conformation.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and heteronuclei (typically 2-4 bonds), which is instrumental in piecing together the carbon skeleton of a molecule.

Exchange Spectroscopy (EXSY) is used to study chemical exchange processes, such as conformational changes or equilibrium reactions, by detecting the transfer of magnetization between exchanging sites.

| EXSY | Chemical exchange processes | Studying dynamic equilibria, such as the interconversion of conformational isomers or the reversible formation of adducts. |

In situ NMR allows for the direct observation of a chemical reaction as it happens inside the NMR spectrometer. mpg.de This real-time monitoring provides a wealth of kinetic and mechanistic information that can be difficult to obtain through conventional methods that rely on quenching the reaction and analyzing aliquots. mpg.defu-berlin.de For reactions involving (2-Nitroethenyl)cyclohexane, in situ NMR can be used to:

Identify and characterize transient intermediates that may not be stable enough to isolate.

Determine reaction rates and orders by monitoring the concentration of reactants, intermediates, and products over time. fu-berlin.de

Elucidate the role of catalysts and additives by observing their interactions with the reacting species.

Distinguish between different possible reaction pathways.

Recent advancements have seen the development of specialized setups, such as LED-NMR, which allow for the monitoring of photochemical reactions directly within the NMR probe. fu-berlin.de

Mass Spectrometry for Identification of Intermediates and Adducts

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.govrsc.org It is an indispensable tool for identifying reaction intermediates and adducts in the chemistry of this compound, even at very low concentrations. nih.govrsc.org Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying non-covalent complexes and fragile intermediates. nih.gov

By coupling mass spectrometry with separation techniques like gas chromatography (GC-MS), chemists can analyze complex reaction mixtures and identify by-products and impurities. researchgate.net In the context of the Henry reaction, a common method for synthesizing nitroalkenes, GC-MS is routinely used to profile impurities and determine the synthetic route. researchgate.net

Table 2: Mass Spectrometry Techniques for Intermediate and Adduct Identification

| Technique | Information Provided | Application in this compound Chemistry |

|---|---|---|

| Electrospray Ionization (ESI-MS) | Molecular weight of charged species in solution | Detection of charged intermediates, such as nitronate anions, and adducts formed during Michael additions or other nucleophilic attacks on the nitroalkene. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Analysis of reaction products and by-products, helping to assess reaction purity and identify side reactions. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, allowing for elemental composition determination | Unambiguous identification of novel intermediates and products by providing their exact molecular formula. researchgate.net |

X-ray Crystallography for Confirmation of Reaction Products and Intermediates (where applicable for mechanistic understanding)

X-ray crystallography provides definitive, three-dimensional structural information about crystalline solids. While it is most commonly used to characterize stable final products, it can, in some cases, be employed to determine the structure of stable intermediates, providing irrefutable evidence for a proposed reaction mechanism. nih.gov

For reactions involving this compound that yield crystalline products, X-ray crystallography can confirm:

The absolute and relative stereochemistry of the product. nih.gov

Bond lengths and angles, offering insights into electronic effects and strain.

Intermolecular interactions in the solid state.

In a study on the direct asymmetric Michael addition to nitroalkenes, X-ray analysis of a crystalline product established the syn stereochemical outcome of the reaction and the absolute configuration. nih.gov

Spectroscopic Probes for Reaction Kinetics and Thermodynamics

While NMR is a powerful tool for kinetic analysis, other spectroscopic techniques can also provide valuable information, often with higher temporal resolution or sensitivity to specific species.

UV-Vis Spectroscopy : The nitroalkene chromophore in this compound absorbs in the UV region. The disappearance of this absorption can be monitored to determine the rate of reactions where the double bond is consumed, such as in Michael additions or cycloadditions.

Infrared (IR) Spectroscopy : The characteristic stretching frequencies of the nitro group (~1550 and 1350 cm⁻¹) and the C=C double bond (~1640 cm⁻¹) can be monitored to follow the progress of a reaction. The appearance of new bands corresponding to the product can also be tracked. In situ IR techniques, like Attenuated Total Reflectance (ATR)-FTIR, are particularly useful for monitoring reactions in solution.

Fluorescence Spectroscopy : While this compound itself is not fluorescent, fluorescent probes can be introduced into the reaction mixture to study certain aspects of the mechanism. For example, a fluorescent nucleophile could be used to monitor the rate of its addition to the nitroalkene.

Table 3: Spectroscopic Probes for Kinetic and Thermodynamic Studies

| Spectroscopic Probe | Parameter Monitored | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Absorbance of the nitroalkene chromophore | Reaction rate, rate constants |

| Infrared Spectroscopy | Vibrational frequencies of functional groups (NO₂, C=C) | Reaction progress, identification of functional group transformations |

| Fluorescence Spectroscopy | Emission intensity of a fluorescent probe | Rate of specific reaction steps, binding constants |

Green Chemistry Principles Applied to 2 Nitroethenyl Cyclohexane Chemistry

Development of More Sustainable Synthetic Routes

Sustainable synthetic routes for (2-Nitroethenyl)cyclohexane primarily revolve around the Henry reaction, which involves the condensation of cyclohexanecarboxaldehyde (B41370) with a nitroalkane. Green chemistry approaches to this transformation focus on the use of recyclable catalysts and the replacement of traditional volatile organic solvents with more environmentally friendly alternatives.

Catalyst Recyclability and Reusability

The development of heterogeneous and easily recoverable catalysts is a cornerstone of green chemistry, offering significant advantages in terms of waste reduction and process economy. In the context of the synthesis of nitroalkenes like this compound, research has explored various recyclable catalytic systems. While specific data on this compound is limited, studies on analogous β-nitrostyrenes provide valuable insights into the potential for catalyst recycling.

For instance, sulfated zirconia has been employed as a recyclable catalyst in the synthesis of conjugated nitroalkenes under solvent-free conditions, demonstrating good reusability. Another approach involves the immobilization of catalysts on solid supports, such as magnetic nanoparticles, which allows for easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net Lipophilic cinchona squaramide organocatalysts have also been developed, which can be recycled by precipitation and filtration. beilstein-journals.org

Table 1: Illustrative Examples of Recyclable Catalysts in Nitroalkene Synthesis

| Catalyst System | Substrate | Solvent | Recycling Method | Reusability (Number of Cycles) | Reference |

|---|---|---|---|---|---|

| Sulfated Zirconia | Various aldehydes | Solvent-free | Filtration | At least 10 | researchgate.net |

| Amino alcohol on magnetic nanoparticles | Cyclohexanecarbaldehyde | Toluene | Magnetic separation | Not specified | researchgate.net |

| Lipophilic cinchona squaramide | 4-chloro-trans-β-nitrostyrene | Toluene | Precipitation/Filtration | 5 | beilstein-journals.org |

This table presents data from related nitroalkene syntheses to illustrate the principle of catalyst recyclability, as direct data for this compound is not extensively available.

Solvent Minimization or Replacement with Environmentally Benign Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. ijcps.orgresearchgate.netpageplace.deacs.org

Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste entirely. Grinding techniques have been successfully applied to the Michael addition of dicarbonyl compounds to nitroalkenes under catalyst- and solvent-free conditions, showcasing the potential of this approach. nih.govresearchgate.net Microwave-induced solvent-free synthesis of conjugated nitroalkenes using sulfated zirconia further highlights the benefits of eliminating solvents.

Water is an attractive green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net While the reactants in the Henry reaction for this compound synthesis may have limited water solubility, "on-water" reactions, where insoluble reactants are vigorously stirred in water, can sometimes lead to enhanced reaction rates.

Table 2: Comparison of Different Solvent Systems in Nitroalkene Synthesis

| Reaction | Solvent System | Conditions | Yield | Environmental Considerations | Reference |

|---|---|---|---|---|---|

| Henry Reaction | Toluene | Conventional heating | Good | Volatile Organic Compound (VOC) | researchgate.net |

| Michael Addition | Solvent-free (Grinding) | Room temperature | Excellent | No solvent waste | nih.govresearchgate.net |

| Nitroalkene Synthesis | Solvent-free (Microwave) | Microwave irradiation | High | No solvent waste, energy efficient |

This table provides a comparative overview of different solvent systems used in reactions for synthesizing or transforming nitroalkenes, illustrating the trend towards greener alternatives.

Atom Economy Considerations in this compound Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comsemanticscholar.org The synthesis of this compound via the Henry reaction, followed by dehydration, provides an interesting case for atom economy analysis.

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 3: Atom Economy Calculation for the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 |

| Nitromethane | CH₃NO₂ | 61.04 |

| Total Reactant Mass | 173.21 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₁₃NO₂ | 155.19 |

| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |

Atom Economy Calculation: % Atom Economy = (155.19 / 173.21) x 100 ≈ 89.59%

This relatively high atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product. However, it is important to note that this calculation does not account for catalysts, solvents, or workup materials, which can generate significant waste.

Energy Efficiency in Reaction Design

Designing energy-efficient chemical reactions is another key principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure, or by using alternative energy sources like microwave irradiation or ultrasound, which can often reduce reaction times and energy consumption. rsc.orgat.uanih.govpnrjournal.comrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of nitroalkenes. rsc.orgnih.gov The rapid and uniform heating provided by microwaves can lead to significant reductions in reaction times and often results in higher yields and cleaner reaction profiles compared to conventional heating methods.

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis for Nitroalkenes

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of β-nitrostyrenes | Conventional | Several hours | Moderate to Good | unirioja.es |

| Synthesis of conjugated nitroalkenes | Microwave | 8 - 15 minutes | 73 - 92% | |

| Synthesis of N-heterocycles | Conventional | 12 - 24 hours | 60 - 70% | nih.gov |

This table compares the reaction times and yields of conventional versus microwave-assisted synthesis for nitroalkenes and related compounds, demonstrating the potential for significant energy savings.

By focusing on these green chemistry principles, the synthesis and transformations of this compound can be made more sustainable, reducing waste, conserving resources, and minimizing environmental impact.

Future Research Directions and Unexplored Avenues in 2 Nitroethenyl Cyclohexane Chemistry

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of highly efficient and stereoselective catalytic systems is paramount for unlocking the full synthetic potential of (2-Nitroethenyl)cyclohexane. Future research will likely focus on both organocatalysis and metal-based catalysis to achieve superior control over reactivity and stereochemistry in key transformations such as asymmetric conjugate additions.

One promising avenue lies in the design and application of novel chiral primary amine-thiourea organocatalysts. These bifunctional catalysts have shown remarkable success in promoting the enantioselective Michael addition of ketones and aldehydes to various nitroalkenes. nih.govrsc.orgnih.gov Research could be directed towards synthesizing and evaluating a library of these catalysts with varied steric and electronic properties to identify the optimal catalyst for reactions involving this compound with a range of nucleophiles. The goal would be to achieve high diastereoselectivity and enantioselectivity, providing access to valuable chiral building blocks.

For instance, the conjugate addition of cyclic ketones like cyclohexanone (B45756) to nitroalkenes has been successfully catalyzed by such systems, yielding products with high diastereo- and enantioselectivity. mdpi.com Extending this methodology to the reaction of various ketones with this compound could provide a direct route to highly functionalized cyclohexyl derivatives with multiple stereocenters.

Table 1: Examples of Chiral Amine-Thiourea Catalysts for Asymmetric Michael Additions to Nitroalkenes

| Catalyst Type | Chiral Scaffold | Key Features | Potential Application with this compound |

| Primary Amine-Thiourea | Cyclohexane-1,2-diamine | Rigid backbone, provides good stereocontrol. researchgate.net | Asymmetric addition of ketones and aldehydes. |

| Cinchona Alkaloid-Thiourea | Cinchonidine/Quinine | Readily available natural products, tunable properties. rsc.org | Enantioselective conjugate additions of various nucleophiles. |

| Proline-derived Amine-Thiourea | L-Proline | Versatile and easily modified. | Synthesis of chiral γ-nitro carbonyl compounds. |

The exploration of metal-based catalysts also presents significant opportunities. Chiral metal complexes could offer complementary reactivity and selectivity to organocatalysts, particularly in reactions that are challenging to achieve under metal-free conditions.

Integration into Flow Chemistry Methodologies

The inherent advantages of continuous flow chemistry, such as enhanced safety, improved heat and mass transfer, and scalability, make it an ideal platform for reactions involving potentially hazardous or highly reactive species like nitroalkenes. beilstein-journals.orgbeilstein-journals.orgeuropa.eu The integration of this compound chemistry into flow systems represents a significant and largely unexplored research direction.

Microreactors, with their high surface-area-to-volume ratio, offer precise control over reaction parameters, which is crucial for optimizing reaction conditions and minimizing the formation of byproducts. researchgate.netelveflow.comresearchgate.netnih.gov Future studies could focus on developing continuous flow processes for the synthesis and subsequent transformations of this compound. This would not only enable safer handling of this energetic compound but also facilitate rapid reaction optimization and library synthesis. nih.govnih.gov

Table 2: Potential Advantages of Flow Chemistry for this compound Reactions

| Feature | Advantage | Relevance to this compound |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or potentially explosive reactions. | Safe handling of a nitro-containing, energetic compound. |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Optimization of reaction selectivity and yield. |

| Improved Efficiency | Enhanced mixing and heat transfer lead to faster reaction rates and higher conversions. | Increased productivity and reduced reaction times. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | Facilitates the production of valuable derivatives. |

| Automation | Allows for automated synthesis and high-throughput screening of reaction conditions. | Rapid discovery of new reactions and optimization of existing ones. |

Research in this area could involve the design of specific microfluidic reactors for key reactions, such as nitrations or subsequent functionalizations of the nitroalkene. beilstein-journals.org The development of in-line analytical techniques would further enhance the capabilities of these systems, allowing for real-time monitoring and optimization.

Exploration of New Reaction Types and Cascade Processes

This compound is a versatile building block capable of participating in a wide array of chemical transformations. wikipedia.org A key area for future research is the exploration of novel reaction types and the design of elegant cascade, or domino, reactions that allow for the rapid construction of molecular complexity from this simple starting material. rsc.orgnih.govmdpi.com

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime candidate for further investigation with this compound as the dienophile. rsc.orgwikipedia.orgmasterorganicchemistry.com The electron-withdrawing nitro group activates the double bond, making it a good dienophile for reactions with various dienes. researchgate.net Exploring the scope of this reaction with a diverse range of dienes could lead to the synthesis of complex polycyclic structures containing the cyclohexyl motif.

Furthermore, the development of tandem reactions initiated by a Michael addition to this compound holds immense potential. The initial conjugate addition can generate a reactive intermediate that can undergo subsequent intramolecular reactions, leading to the formation of multiple new bonds and rings in a single operation. For example, a tandem Michael addition/aldol (B89426) condensation sequence could be envisioned for the synthesis of highly substituted cyclohexyl-fused carbocycles.

Another exciting prospect is the use of this compound in tandem [4+2]/[3+2] cycloaddition reactions. In such a sequence, the nitroalkene can first act as a 2π component in a Diels-Alder reaction, and the resulting nitronate intermediate can then participate as a 1,3-dipole in a subsequent [3+2] cycloaddition, leading to the rapid assembly of complex polycyclic nitrogen-containing heterocycles. nih.gov

Advanced Materials Science Applications through Polymerization or Derivatization

The vinyl group in this compound suggests its potential as a monomer for polymerization, opening up avenues for the development of novel polymers with unique properties. Research in this area is virtually nonexistent and represents a significant opportunity for innovation in materials science.

The polymerization of vinylcyclohexane (B147605) is known, and polymers based on this monomer exhibit interesting thermal and mechanical properties. google.comgoogleapis.comnih.govresearchgate.net The introduction of the nitro group in polythis compound could impart unique characteristics to the resulting material. The polar nitro groups could influence the polymer's solubility, thermal stability, and adhesive properties.

Future research could focus on exploring different polymerization methods, such as radical, anionic, or cationic polymerization, to synthesize polythis compound and its copolymers. researchgate.net Characterization of the resulting polymers' molecular weight, thermal properties (e.g., glass transition temperature and thermal decomposition temperature), and mechanical properties would be crucial.

Furthermore, the nitro groups along the polymer backbone could serve as versatile handles for post-polymerization modification. thieme-connect.com For example, reduction of the nitro groups to amines would yield a functionalized poly(vinylcyclohexane) with potential applications in areas such as catalysis, drug delivery, or as a scaffold for further chemical elaboration.

Deepening Mechanistic Understanding with Advanced Spectroscopic and Computational Tools

A thorough understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the optimization of reaction conditions. The application of advanced spectroscopic and computational tools to study the reactions of this compound is a critical area for future investigation.

In-situ spectroscopic techniques, such as FTIR and NMR spectroscopy, can provide real-time information about the formation of intermediates and the progress of a reaction. These techniques could be particularly valuable for studying the mechanism of organocatalyzed reactions involving this compound, allowing for the direct observation of key catalytic species and reaction intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the role of catalysts. rsc.orgrsc.orgijcce.ac.irmdpi.com DFT studies on the transition states of key reactions of this compound, such as Michael additions and cycloadditions, could provide valuable insights into the factors that control reactivity and selectivity. mdpi.com This knowledge would be instrumental in the rational design of more efficient and selective catalysts.

By combining experimental and computational approaches, a detailed picture of the reaction pathways can be constructed. This deeper mechanistic understanding will not only advance the fundamental chemistry of this compound but also accelerate the development of new and improved synthetic methodologies.

Q & A

Q. What experimental techniques are suitable for characterizing the conformational stability of (2-Nitroethenyl)cyclohexane?

Methodological Answer :

- Ab Initio Calculations : Use density functional theory (DFT) or MP2 methods to analyze chair, twist-boat, and boat conformations, as demonstrated for cyclohexane . Include polarization functions to account for steric and electronic effects of the nitroethenyl group.

- Spectroscopy : Combine IR and NMR (e.g., , ) to detect axial/equatorial preferences of substituents. For example, cyclohexane derivatives are analyzed via coupling constants and chemical shifts to infer substituent orientations .

- X-ray Crystallography : Resolve crystal structures to validate computational predictions, noting deviations caused by the nitro group’s electron-withdrawing effects.

Q. How can synthetic routes for this compound be optimized using Design of Experiments (DoE)?

Methodological Answer :

- Plackett-Burman and Box-Behnken Designs : Screen variables (e.g., temperature, catalyst loading, reaction time) to maximize yield. For cyclohexane oxidation, such methods identified optimal conditions (e.g., 71.4°C, 8 min) for product selectivity .

- Response Surface Methodology (RSM) : Model interactions between parameters like nitro-group stability and solvent polarity. Validate with confirmatory runs to ensure reproducibility (e.g., 92.74% efficiency in cyclohexane liming processes) .

Advanced Research Questions

Q. What mechanisms govern the low-temperature oxidation of this compound, and how do they differ from unsubstituted cyclohexane?

Methodological Answer :

- Jet-Stirred Reactor (JSR) Experiments : Analyze intermediates at 500–1100 K with lean/rich mixtures (ϕ = 0.5–2.0) and 2 s residence time. For cyclohexane, JSR studies identified OH radical-driven H-abstraction and cyclohexylperoxy radical formation .

- Kinetic Modeling : Develop a mechanism incorporating nitro-group effects (e.g., resonance stabilization altering radical pathways). Compare with cyclohexane’s validated mechanisms (e.g., Orléans group models for laminar flame speeds and ignition delays) .

- SVUV-PEPICO Analysis : Resolve isomeric intermediates via synchrotron-based photoionization, as applied to cyclohexane LTO products .

Q. How does the nitroethenyl substituent influence benzene/soot formation during pyrolysis or combustion?

Methodological Answer :

- Plug Flow Reactor Studies : Conduct pyrolysis at 950–1520 K under low pressure (e.g., 40 mbar) to track aromatic species. Cyclohexane pyrolysis forms benzene via cyclohexyl radical dehydrogenation .

- Sooting Propensity Analysis : Use laminar flame setups (1–20 atm) to quantify soot yield. For cyclohexane, benzene precursors like CH radicals dominate at high temperatures .

- Theoretical Calculations : Map potential energy surfaces for nitroethenyl decomposition pathways (e.g., NO elimination vs. ring-opening) using CBS-QB3 or G4 methods .

Q. What catalytic strategies enhance selective oxidation of this compound to value-added products?

Methodological Answer :

- Advanced Oxidation Processes (AOPs) : Test metal oxides (e.g., TiO, FeO) or nanostructured catalysts under UV/O to exploit high oxidation potentials. For cyclohexane, AOPs improved KA oil (cyclohexanol/cyclohexanone) yields .

- In Situ Spectroscopy : Monitor reactive intermediates (e.g., nitroalkoxy radicals) via FTIR or Raman during catalysis. Cyclohexane oxidation studies used GC-MS to track product distributions .

- Microkinetic Modeling : Parameterize rate constants for nitro-group participation in O activation, referencing cyclohexane’s validated mechanisms .

Data Contradiction and Validation

Q. How can discrepancies between experimental and modeled ignition delays for this compound be resolved?

Methodological Answer :

- Rapid Compression Machine (RCM) and Shock Tube Data : Compare ignition delays at 7–40 bar and 500–1500 K. For cyclohexane, RCM studies revealed NTC behavior due to competing peroxy radical isomerization pathways .

- Sensitivity Analysis : Identify rate-limiting steps (e.g., nitroethenyl + O reactions) using tools like Chemkin-Pro. Cyclohexane models adjusted H-abstraction and β-scission rates to align with experimental delays .

- Uncertainty Quantification : Apply Bayesian methods to refine Arrhenius parameters, addressing gaps in nitro-group thermochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.